Cas no 2338-04-7 (2(3H)-Thiophenone,3-aminodihydro-, (3S)-)
2(3H)-Thiophenone,3-aminodihydro-, (3S)- Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Thiophenone,3-aminodihydro-, (3S)-
- (S)-3-Amino-dihydro-thiophen-2-on
- (S)-3-amino-dihydro-thiophen-2-one
- (S)-homocysteine thiolactone
- 3-(S)-aminodihydro-thiophen-2-one
- A)-cholest-5-en-3-yl 12-[(2,4,6-trinitrophenyl)amino]dodecanoate
- AC1L2PGZ
- AR-1A4902
- Cholest-5-en-3-ol (3beta)-, 12-((2,4,6-trinitrophenyl)amino)dodecanoate
- KST-1A0015
- L-homocystein thiolactone
- L-homocysteine thiolactone
- Tnpal cholesterol
- homocysteine thiolactone hydrochloride
- Homocysteine thiolactone
- MFCD08458359
- CAS_134505
- AKOS006240739
- Q27127188
- CHEMBL4078313
- 2(3H)-Thiophenone, 3-aminodihydro-, (S)-
- 2338-04-7
- (3S)-3-aminothiolan-2-one
- (S)-3-aminodihydro-2(3H)-thiophenone
- CHEBI:60315
- PD054222
- 06DCC220-D06A-4793-8958-6383A1C2218C
- (3S)-3-aminodihydrothiophen-2(3H)-one
- (S)-3-Aminodihydrothiophen-2(3H)-one
- PDSP1_001273
- KIWQWJKWBHZMDT-VKHMYHEASA-N
- NSC_134505
- SCHEMBL2167191
- PDSP2_001257
- BDBM86198
- A924139
-
- MDL: MFCD08458359
- Inchi: 1S/C4H7NOS/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1
- InChI Key: KIWQWJKWBHZMDT-VKHMYHEASA-N
- SMILES: S1C([C@H](CC1)N)=O
Computed Properties
- Exact Mass: 117.02491
- Monoisotopic Mass: 117.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 93.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- Density: 1.269±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 253.8±33.0 ºC (760 Torr),
- Flash Point: 107.3±25.4 ºC,
- Solubility: Dissolution (34 g/l) (25 º C),
- PSA: 43.09
2(3H)-Thiophenone,3-aminodihydro-, (3S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM199280-1g |
(S)-3-aminodihydrothiophen-2(3H)-one |
2338-04-7 | 95% | 1g |
$729 | 2021-08-05 | |
| Alichem | A169004498-1g |
(S)-3-Aminodihydrothiophen-2(3H)-one |
2338-04-7 | 95% | 1g |
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| Chemenu | CM199280-1g |
(S)-3-aminodihydrothiophen-2(3H)-one |
2338-04-7 | 95% | 1g |
$729 | 2024-07-28 | |
| Ambeed | A665752-1g |
(S)-3-Aminodihydrothiophen-2(3H)-one |
2338-04-7 | 95+% | 1g |
$615.0 | 2025-03-05 |
2(3H)-Thiophenone,3-aminodihydro-, (3S)- Suppliers
2(3H)-Thiophenone,3-aminodihydro-, (3S)- Related Literature
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Additional information on 2(3H)-Thiophenone,3-aminodihydro-, (3S)-
2(3H)-Thiophenone, 3-Aminodihydro-, (3S)-
The compound 2(3H)-Thiophenone, 3-Aminodihydro-, (3S)- (CAS No: 2338-04-7) is a fascinating molecule with significant applications in organic chemistry and pharmacology. This compound belongs to the class of thiophenones, which are derivatives of thiophene—a five-membered aromatic heterocycle containing sulfur. The presence of the amino group (-NH₂) at the 3-position of the dihydrothiophenone ring introduces unique chemical properties and reactivity, making it a valuable substrate for various synthetic transformations.
Structural Features and Synthesis
The structure of 2(3H)-Thiophenone, 3-Aminodihydro-, (3S)- consists of a partially saturated thiophene ring system with a ketone group at position 2 and an amino group at position 3. The stereochemistry at the chiral center (C-3) is specified as (S), which is crucial for its biological activity and selectivity in reactions. The synthesis of this compound typically involves multi-step processes, including the formation of the thiophene ring, introduction of the amino group, and subsequent reduction or oxidation steps to achieve the desired stereochemistry.
Recent advancements in asymmetric synthesis have enabled the efficient preparation of enantiomerically pure 2(3H)-Thiophenone, 3-Aminodihydro-, (3S)- using catalysts such as chiral transition metal complexes or organocatalysts. These methods not only improve yield but also enhance the stereochemical control, which is essential for its application in drug discovery.
Chemical Reactivity and Applications
Due to its versatile functional groups, 2(3H)-Thiophenone, 3-Aminodihydro-, (3S)- exhibits a wide range of reactivity in organic reactions. The amino group can act as a nucleophile in substitution reactions or as a base in elimination processes. Additionally, the ketone group can participate in condensation reactions such as aldol or Mannich reactions, making this compound a valuable building block in organic synthesis.
In medicinal chemistry, this compound has been explored as a potential lead for drug development targeting various therapeutic areas. For instance, recent studies have highlighted its role as a precursor for bioactive molecules with anti-inflammatory and anticancer properties. The sulfur-containing heterocycle contributes to its ability to interact with biological targets such as enzymes or receptors through non-covalent interactions.
Moreover, 2(3H)-Thiophenone, 3-Aminodihydro-, (3S)- has found applications in materials science due to its unique electronic properties. Its ability to form stable coordination complexes with transition metals makes it a candidate for use in catalysis or as a ligand in metal-organic frameworks (MOFs). Recent research has also explored its potential in optoelectronic materials due to its conjugated system.
Biological Activity and Pharmacokinetics
The biological activity of 2(3H)-Thiophenone, 3-Aminodihydro-, (3S)- has been extensively studied in vitro and in vivo models. Preclinical data suggest that this compound exhibits selective inhibition against certain enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has been investigated in cancer cell lines.
Pharmacokinetic studies reveal that 2(3H)-Thiophenone, 3-Aminodihydro-, (3S)- demonstrates moderate absorption and distribution properties when administered orally or parenterally. Its metabolism primarily occurs via cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its therapeutic effects or toxicity profiles.
Recent advances in computational chemistry have enabled detailed modeling of 2(3H)-Thiophenone, 3-Aminodihydro-, (3S)-'s interactions with biological targets at the molecular level. These studies provide insights into its binding modes and selectivity profiles, guiding further optimization efforts for improved efficacy and reduced toxicity.
Environmental Impact and Safety Considerations
Evaluation of the environmental impact of 2(3H)-Thiophenone, 3-Aminodihydro-, (
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